![molecular formula C18H18FN3O2 B2466751 1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one CAS No. 1394776-36-3](/img/structure/B2466751.png)
1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one
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Description
The compound “1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one” is a complex organic molecule. It contains a benzodiazepine ring, which is a common structure in many pharmaceutical drugs. The presence of the 6-fluoropyridine-3-carbonyl group suggests that this compound may have unique reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodiazepine ring, followed by the introduction of the 6-fluoropyridine-3-carbonyl group. The exact methods of synthesis are not available in the literature I have access to .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and a fused ring system. The benzodiazepine ring is a seven-membered ring fused to a benzene ring. The 6-fluoropyridine-3-carbonyl group is attached to one of the nitrogen atoms in the benzodiazepine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodiazepine ring and the 6-fluoropyridine-3-carbonyl group. The carbonyl group could potentially undergo reactions such as nucleophilic addition or reduction. The fluorine atom on the pyridine ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodiazepine ring could contribute to its lipophilicity, while the 6-fluoropyridine-3-carbonyl group could contribute to its reactivity .Future Directions
properties
IUPAC Name |
1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12-10-21(13(2)23)15-5-3-4-6-16(15)22(11-12)18(24)14-7-8-17(19)20-9-14/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQXTUJKVQTLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2N(C1)C(=O)C3=CN=C(C=C3)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one |
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